molecular formula C9H14O6 B14317388 Hexane-1,1,1-tricarboxylic acid CAS No. 111324-43-7

Hexane-1,1,1-tricarboxylic acid

Cat. No.: B14317388
CAS No.: 111324-43-7
M. Wt: 218.20 g/mol
InChI Key: SEIUOYFQDIJJEO-UHFFFAOYSA-N
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Description

Hexane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexane-1,1,1-tricarboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of an aliphatic alpha, omega-dinitrile with a strong base to form an intermediate, which is then reacted with acrylonitrile under weakly basic conditions . This process can be summarized as follows:

    Step 1: Reaction of aliphatic alpha, omega-dinitrile with a strong base.

    Step 2: Addition of acrylonitrile to the intermediate formed in Step 1.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical synthesis of adiponitrile, which produces 1,3,6-hexane tricarbonitrile as a by-product. This by-product is then isolated and hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted carboxylic acids.

Scientific Research Applications

Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:

Properties

CAS No.

111324-43-7

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

hexane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

SEIUOYFQDIJJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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